Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl ester groups and a 3-hydroxyphenylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxyaniline with diethyl 3,6-dichloroquinoline-4,5-dicarboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products Formed
Oxidation: Formation of quinoline-3,6-dicarboxylic acid derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of quinoline-3,6-dicarboxylic acid.
Scientific Research Applications
Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[(4-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
Uniqueness
Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenylamino group can participate in hydrogen bonding, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
diethyl 4-(3-hydroxyanilino)quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-20(25)13-8-9-18-16(10-13)19(17(12-22-18)21(26)28-4-2)23-14-6-5-7-15(24)11-14/h5-12,24H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOXFFUMXOQZJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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